1-Propioloylpiperidine-4-carboxylic acid
Description
1-Propioloylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a propioloyl group (HC≡C–CO–) at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The propioloyl group introduces unique reactivity due to its terminal alkyne functionality, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and hydrogen bonding.
Properties
IUPAC Name |
1-prop-2-ynoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h1,7H,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSRSONOAPPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016776-88-7 | |
| Record name | 1-(prop-2-ynoyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propioloylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with propiolic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Propioloylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Propioloylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propioloylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Position and Ring Modifications
| Compound Name | Structural Features | Unique Properties | Reference |
|---|---|---|---|
| 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | Pyridine at 1-position | Higher receptor affinity for neurological targets compared to 3-pyridyl analogs | |
| 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | Pyridine at 3-position | Reduced binding to GABA receptors; altered pharmacokinetics | |
| 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid | Pyrimidine ring with keto group | Enhanced solubility and interaction with kinase enzymes | |
| 1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | Chloropyrimidine at 1-position, COOH at 2-position | Position-dependent anticancer activity; lower solubility than 4-carboxylic analogs |
Key Insight: The position of heteroaromatic rings (pyridine, pyrimidine) significantly impacts target selectivity.
Functional Group Variations
| Compound Name | Functional Groups | Unique Properties | Reference |
|---|---|---|---|
| 1-(Carboxymethyl)piperidine-4-carboxylic acid | Carboxymethyl at 1-position | Dual carboxylic acid groups enhance chelation and metal-binding capabilities | |
| 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | CF₃ and cyclopropyl on pyrimidine | Improved metabolic stability and bioavailability due to fluorine substituents | |
| 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid | Pyridinylmethyl linker | Increased steric bulk reduces off-target interactions compared to direct pyridyl | |
| 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid | Boc-protected amine, pyridinylmethyl | Enhanced solubility in organic solvents; used as a synthetic intermediate |
Key Insight : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability , while bulky substituents (e.g., pyridinylmethyl) modulate steric interactions . The propioloyl group in 1-propioloylpiperidine-4-carboxylic acid may offer unique reactivity for bioconjugation or targeted drug delivery.
Carboxylic Acid Positional Isomers
| Compound Name | Carboxylic Acid Position | Biological Activity | Reference |
|---|---|---|---|
| Piperidine-4-carboxylic acid | 4-position | Baseline GABAergic activity; limited solubility | |
| Piperidine-2-carboxylic acid | 2-position | Altered conformation reduces receptor affinity | |
| 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | 3-position | Lower enzymatic stability compared to 4-position |
Key Insight : The 4-carboxylic acid position optimizes hydrogen bonding with biological targets, as seen in GABA receptor interactions . Positional isomers often exhibit reduced efficacy due to conformational strain.
Research Findings and Data Tables
Table 1: Solubility and Pharmacokinetic Parameters
| Compound Name | Aqueous Solubility (mg/mL) | LogP | Plasma Half-Life (h) | Reference |
|---|---|---|---|---|
| 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | 12.3 | 1.2 | 3.5 | |
| 1-(6-Oxo-pyrimidin-4-yl)piperidine-4-carboxylic acid | 25.7 | -0.8 | 6.2 | |
| 1-[4-Cyclopropyl-6-(CF₃)pyrimidin-2-yl]piperidine-4-carboxylic acid | 8.9 | 2.5 | 8.1 |
Note: Pyrimidine-derived analogs with polar groups (e.g., oxo) exhibit higher solubility but shorter half-lives due to rapid renal clearance .
Biological Activity
1-Propioloylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating various cellular processes, including the cell cycle and transcription. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a propioloyl group and a carboxylic acid moiety. Its structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The primary mechanism of action for this compound involves its role as an inhibitor of CDK12. CDK12 is essential for transcription regulation and DNA damage response. Inhibition of CDK12 has been associated with therapeutic effects in various conditions, including cancer and myotonic dystrophy type 1 .
Biological Activity and Research Findings
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against CDK12, leading to alterations in gene expression related to DNA repair mechanisms. The following table summarizes key findings related to its biological activity:
Case Study 1: Inhibition of CDK12 in Cancer Therapy
In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis. The compound was shown to enhance the efficacy of PARP inhibitors, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
Case Study 2: Potential Application in Myotonic Dystrophy
Another investigation highlighted the potential use of this compound in treating myotonic dystrophy type 1. The study reported that inhibition of CDK12 resulted in decreased levels of toxic RNA transcripts associated with the disease, indicating a promising therapeutic avenue for managing this genetic disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
